molecular formula C20H19N3O2 B2852952 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207053-71-1

2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2852952
CAS No.: 1207053-71-1
M. Wt: 333.391
InChI Key: HMRJZHWADWXIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as BET inhibitors, which target the bromodomain and extraterminal (BET) family of proteins.

Mechanism of Action

2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomains of these proteins, which prevents them from interacting with acetylated histones and other transcriptional co-activators. This ultimately leads to the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of genes involved in cell cycle progression, DNA replication, and DNA repair. Additionally, this compound has been shown to induce the expression of genes involved in apoptosis and cellular senescence.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide as a research tool is its specificity for the BET family of proteins. This allows researchers to study the role of these proteins in various cellular processes, without the confounding effects of off-target effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide and other BET inhibitors. These include the development of more potent and selective compounds, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the anti-tumor activity of these compounds. Additionally, there is growing interest in the use of BET inhibitors for the treatment of other diseases, such as inflammation and cardiovascular disease.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzoyl chloride with 4-aminophenol to form the intermediate 2,5-dimethyl-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 6-methylpyridazin-3-ol in the presence of a base to form the final product.

Scientific Research Applications

2,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. Studies have shown that this compound has potent anti-tumor activity both in vitro and in vivo, and it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-4-5-14(2)18(12-13)20(24)21-16-7-9-17(10-8-16)25-19-11-6-15(3)22-23-19/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRJZHWADWXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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